An In-depth Technical Guide to tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate
An In-depth Technical Guide to tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate, a substituted N-Boc-4-piperidone derivative. While this specific compound is not extensively documented in publicly available literature, its structural motifs—the piperidine core, the acid-labile N-Boc protecting group, the reactive 4-oxo position, and the lipophilic 2-propyl substituent—make it a molecule of significant interest for synthetic and medicinal chemistry. This document outlines its fundamental physicochemical properties, proposes a logical synthetic strategy based on established chemical principles, and discusses its potential applications as a versatile building block in the design and development of novel therapeutic agents.
Introduction: The Strategic Value of Substituted Piperidines
The piperidine ring is a highly privileged scaffold in medicinal chemistry, forming the core structure of a vast number of approved pharmaceutical drugs.[1][2] Its prevalence stems from a combination of favorable properties:
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Structural Versatility: The saturated, non-aromatic chair-like conformation of the piperidine ring allows for precise three-dimensional orientation of substituents, which is critical for optimizing interactions with biological targets.
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Physicochemical Modulation: The basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility and enabling ionic interactions. This basicity can be masked or fine-tuned through N-substitution.
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Improved Pharmacokinetics: The piperidine scaffold generally imparts metabolic stability and favorable absorption, distribution, metabolism, and excretion (ADME) properties.[1]
The subject of this guide, tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate, combines this valuable core with three strategically important functional groups that enable its use as a sophisticated chemical intermediate.
The Role of the N-Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[3][4] Its function is to temporarily deactivate the nucleophilicity and basicity of the piperidine nitrogen, preventing it from participating in undesired side reactions. Key advantages include:
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Stability: The Boc group is robust and stable under a wide range of reaction conditions, including those involving bases and many nucleophiles.[5]
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Orthogonality: Its stability to basic conditions allows for the use of base-labile protecting groups elsewhere in a molecule.[5]
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Facile Cleavage: It can be reliably removed under mild acidic conditions (e.g., using trifluoroacetic acid or HCl), regenerating the secondary amine with minimal risk of side product formation.[4][6]
The Synthetic Utility of the 4-Oxo and 2-Propyl Groups
The ketone at the 4-position and the propyl group at the 2-position provide critical points for molecular diversification:
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The 4-Oxo Group: This ketone is a versatile chemical handle for a variety of transformations, such as reductive amination to install new amine-containing side chains, Wittig reactions to form carbon-carbon double bonds, and additions of organometallic reagents to create tertiary alcohols.
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The 2-Propyl Group: The presence of an alkyl substituent adjacent to the nitrogen breaks the symmetry of the piperidone ring. This can introduce chirality and provide specific steric and lipophilic properties that are essential for modulating a compound's binding affinity, selectivity, and pharmacokinetic profile.
Physicochemical and Structural Properties
As this specific molecule is not cataloged in major chemical databases, its properties have been calculated based on its chemical formula, C₁₃H₂₃NO₃ .
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₃NO₃ | (Calculated) |
| Molecular Weight | 241.33 g/mol | (Calculated)[7] |
| IUPAC Name | tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate | - |
| Canonical SMILES | CCC1CC(=O)CCN1C(=O)OC(C)(C)C | (Predicted) |
| Appearance | Colorless oil or low-melting solid | (Predicted based on analogs) |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF) | (Predicted based on analogs) |
Chemical Structure:
Caption: 2D structure of tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate.
Proposed Synthetic Strategy
A robust synthesis of 2,4-disubstituted piperidines requires careful strategic planning to control regioselectivity. A plausible and efficient approach would involve the alkylation of a pre-formed N-Boc-4-piperidone enolate or a related synthetic equivalent.
Retrosynthetic Analysis
A logical retrosynthetic disconnection breaks the carbon-carbon bond of the propyl group, leading back to the commercially available and widely used starting material, N-Boc-4-piperidone.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Experimental Protocol: Synthesis via Enolate Alkylation
This protocol outlines a standard, field-proven method for the α-alkylation of a ketone. The causality behind each step is explained to ensure reproducibility and understanding.
Step 1: Generation of the Lithium Enolate of N-Boc-4-piperidone
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Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. A positive pressure of dry nitrogen is maintained throughout the reaction.
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Causality: The exclusion of atmospheric moisture and oxygen is critical. Enolates are strong bases and are readily protonated by water, which would quench the reaction.
-
-
Solvent and Reagent Addition: Charge the flask with anhydrous tetrahydrofuran (THF). Cool the solvent to -78 °C using a dry ice/acetone bath.
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Causality: THF is an ideal aprotic solvent that solubilizes the reagents and does not interfere with the strong base. The low temperature is essential to control the reaction rate, prevent side reactions (like self-condensation), and ensure the kinetic formation of the desired, less-substituted enolate.
-
-
Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) in THF/hexanes (typically 1.05 equivalents) to the cooled solvent via syringe.
-
Causality: LDA is a strong, non-nucleophilic base. Its steric bulk prevents it from adding to the ketone carbonyl, ensuring it functions solely as a proton abstractor to form the enolate. A slight excess ensures complete deprotonation.
-
-
Enolate Formation: Add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature.
-
Causality: Adding the ketone to the base ensures the base is always in excess, minimizing ketone self-condensation. The stirring period allows for the complete and regioselective formation of the kinetic enolate at the less-hindered α-carbon (C2/C6).
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Step 2: Alkylation with Propyl Iodide
-
Electrophile Addition: While maintaining the temperature at -78 °C, slowly add 1-iodopropane (1.1 equivalents) to the enolate solution.
-
Causality: Propyl iodide is a highly reactive electrophile for SN2 reactions. A small excess drives the alkylation to completion. Slow addition prevents a rapid exotherm.
-
-
Reaction Progression: Allow the reaction mixture to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.
-
Causality: The initial low-temperature period allows the SN2 reaction to proceed cleanly. Warming to room temperature ensures the reaction goes to completion.
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Step 3: Work-up and Purification
-
Quenching: Cool the flask in an ice bath and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Causality: The mild acidic quench protonates any remaining enolate and destroys excess LDA, making the mixture safe to handle and preparing it for extraction.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Causality: Ethyl acetate is a common solvent for extracting moderately polar organic products from aqueous solutions. Multiple extractions ensure efficient recovery of the product.
-
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Causality: The brine wash removes the bulk of the dissolved water. Anhydrous sodium sulfate removes the final traces of water from the organic solvent.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
-
Causality: Flash chromatography is a standard and effective technique for separating the desired product from unreacted starting materials and any side products.
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Potential Applications in Medicinal Chemistry
The unique combination of functional groups in tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate makes it a valuable scaffold for building a diverse library of compounds for drug discovery.[8]
Caption: Chemical derivatization pathways from the core scaffold.
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CNS Disorders: The piperidine nucleus is a common feature in drugs targeting the central nervous system. The 2-propyl group can enhance lipophilicity, potentially improving blood-brain barrier penetration. Further modification at the 4-position could be used to target specific receptors (e.g., dopamine, serotonin, or opioid receptors).
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Oncology: Many kinase inhibitors and other anticancer agents incorporate substituted piperidine rings.[8] The scaffold can be elaborated to present vectors that interact with specific pockets in enzyme active sites.
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Infectious Diseases: Piperidine derivatives have shown a wide range of antimicrobial and antiviral activities.[8] The core can serve as a template for developing new agents that disrupt microbial cell walls or inhibit viral replication enzymes.
Safety and Handling
While specific toxicity data for tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate is unavailable, data from structurally similar compounds, such as N-Boc-4-piperidone, should be used to guide handling procedures.
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Hazard Classification (Predicted): May cause skin irritation, serious eye irritation, and respiratory irritation. May be harmful if swallowed.
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Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. All manipulations should be performed in a well-ventilated fume hood.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong acids and oxidizing agents.
Conclusion
tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate represents a synthetically valuable, albeit under-documented, chemical building block. Its calculated molecular weight of 241.33 g/mol corresponds to a structure well-suited for medicinal chemistry programs. The strategic placement of a ketone, a propyl group, and an N-Boc protecting group on the privileged piperidine scaffold provides multiple avenues for chemical modification. The synthetic pathways and potential applications discussed in this guide underscore its potential as an intermediate for creating diverse molecular libraries aimed at discovering next-generation therapeutics.
References
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D. B. C. Martins, et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed Central. Available at: [Link]
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Defense Technical Information Center. (2000). Piperidine Synthesis. DTIC. Available at: [Link]
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PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. Organic-Chemistry.org. Available at: [Link]
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Journal of the Chemical Society C. (1969). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Royal Society of Chemistry. Available at: [Link]
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Chemistry Steps. Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]
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Wikipedia. tert-Butyloxycarbonyl protecting group. Wikimedia Foundation. Available at: [Link]
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MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.com. Available at: [Link]
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J&K Scientific LLC. (2018). BOC Protection and Deprotection. J&K Scientific. Available at: [Link]
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Chemcal. C13H23NO3 properties. Chemcal. Available at: [Link]
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ResearchGate. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link]
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